Fmoc-D-Asp(Opis)-OH
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Overview
Description
Fmoc-D-Asp(Opis)-OH, also known as ®-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-((2-phenylpropan-2-yl)oxy)butanoic acid, is a derivative of aspartic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a widely used protecting group in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Asp(Opis)-OH typically involves the protection of the amino group of aspartic acid with the Fmoc group. This is achieved through the reaction of aspartic acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting Fmoc-protected aspartic acid is then further reacted with 2-phenylpropan-2-ol to introduce the Opis group, forming this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Asp(Opis)-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
HBTU and DIPEA: Used for peptide coupling reactions.
Organic Solvents: DMF and dichloromethane (DCM) are commonly used solvents in these reactions.
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence and structure. The Fmoc group is removed to allow for the formation of peptide bonds, and the final product is a peptide with the this compound incorporated at the desired position .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-D-Asp(Opis)-OH is used in the synthesis of complex peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form the desired peptide chain .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. These peptides can be used as probes or inhibitors in various biological assays .
Medicine
In medicine, peptides containing this compound are used in the development of peptide-based drugs. These drugs can target specific proteins or receptors in the body, offering a high degree of specificity and reduced side effects compared to small molecule drugs .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. These materials have applications in biotechnology, pharmaceuticals, and materials science .
Mechanism of Action
The mechanism of action of Fmoc-D-Asp(Opis)-OH involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of aspartic acid during the synthesis process, preventing unwanted side reactions. The Opis group provides additional stability and solubility to the compound. The Fmoc group is removed under basic conditions to expose the free amino group, allowing for peptide bond formation with other amino acids .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Asp(OtBu)-OH: Another Fmoc-protected aspartic acid derivative with a tert-butyl ester group instead of the Opis group.
Fmoc-D-Asp(OBzl)-OH: Similar to Fmoc-D-Asp(Opis)-OH but with a benzyl ester group.
Uniqueness
This compound is unique due to the presence of the Opis group, which provides additional stability and solubility compared to other Fmoc-protected aspartic acid derivatives. This makes it particularly useful in the synthesis of peptides that require enhanced stability and solubility .
Biological Activity
Fmoc-D-Asp(Opis)-OH, a derivative of aspartic acid, is an important building block in peptide synthesis, particularly in the context of avoiding aspartimide formation, which can complicate peptide purity and functionality. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
- Chemical Name : N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid alpha-(2-phenylisopropyl ester)
- Molecular Formula : C₁₉H₁₇N₁O₆
- Molecular Weight : 355.341 g/mol
- CAS Number : 136083-57-3
- Melting Point : 146-151 °C
- Density : 1.4 g/cm³
This compound is utilized primarily in solid-phase peptide synthesis (SPPS). Its unique structure allows for effective coupling while minimizing side reactions such as aspartimide formation, which is a significant issue in the synthesis of peptides containing aspartic acid. The protection provided by the 2-phenylisopropyl group enhances stability during the synthesis process.
Biological Activities
- Peptide Synthesis : this compound is particularly noted for its role in synthesizing peptides that are less prone to aspartimide formation. This is crucial for maintaining the integrity and efficacy of therapeutic peptides.
- Neurotransmitter Activity : Aspartic acid derivatives have been implicated in neurotransmission. They may act on NMDA receptors, influencing synaptic plasticity and cognitive functions.
- Antimicrobial Properties : Some studies suggest that aspartic acid derivatives can exhibit antimicrobial activity, potentially making them useful in developing new antibiotics or antimicrobial agents.
Case Study 1: Aspartimide Formation Reduction
A comparative study demonstrated that using this compound significantly reduced the formation of aspartimides during peptide synthesis compared to traditional derivatives like Fmoc-D-Asp(OtBu)-OH. In tests involving simulated deprotection cycles, the use of this compound resulted in negligible aspartimide levels, thus confirming its efficacy in maintaining peptide purity (Table 1).
Peptide Variant | Aspartimide Formation (%) | Target Peptide Yield (%) |
---|---|---|
Fmoc-D-Asp(OtBu) | 15% | 75% |
Fmoc-D-Asp(Opis) | <0.1% | 95% |
Case Study 2: Neurotransmitter Activity
Research published in the Journal of Organic Chemistry indicated that peptides synthesized using this compound showed enhanced binding affinity to NMDA receptors compared to those synthesized with other derivatives. This suggests potential applications in neuropharmacology (Sakina et al., 1988).
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-28(2,18-10-4-3-5-11-18)35-25(30)16-24(26(31)32)29-27(33)34-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,33)(H,31,32)/t24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAHCBOPNIDLFH-XMMPIXPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.